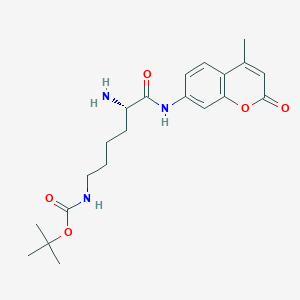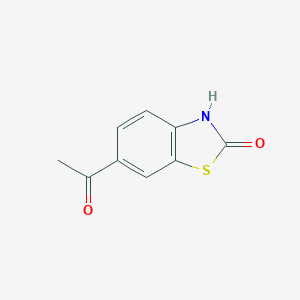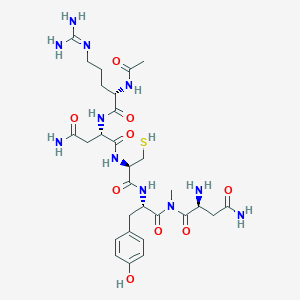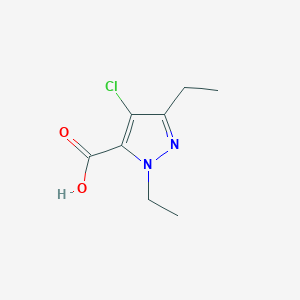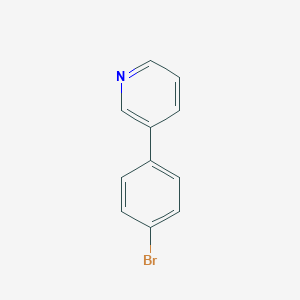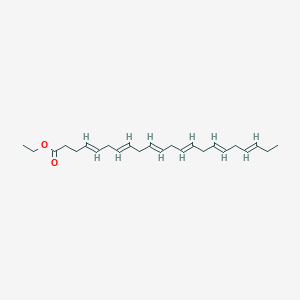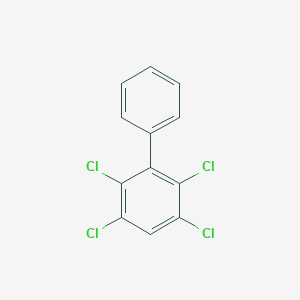
2,3,5,6-Tetrachlorobiphenyl
描述
2,3,5,6-Tetrachlorobiphenyl is a type of polychlorinated biphenyl, a class of organic compounds that consist of two benzene rings bonded together with chlorine atoms attached at various positions. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms . It is often studied due to its environmental impact and potential health effects.
作用机制
Target of Action
The primary target of 2,3,5,6-Tetrachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
This compound inhibits the PER1 gene by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction disrupts the circadian clock .
Biochemical Pathways
The major microbial biodegradation pathway of this compound involves four specific enzymes: biphenyl dioxygenase (bphA) , dihydrodiol dehydrogenase (bphB) , 2,3-dihydroxybiphenyl dioxygenase (bphC) , and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . These enzymes are sequentially reported for the oxidative degradation of this compound into chlorobenzoates and 2 .
Result of Action
The result of the action of this compound is the disruption of the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This can have significant impacts on various biological processes regulated by the circadian rhythm.
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, bacterial enrichment cultures developed with Baltimore Harbor (BH) sediments were found to reductively dechlorinate this compound when incubated in a minimal estuarine medium containing short-chain fatty acids under anaerobic conditions with and without the addition of sediment . This suggests that the presence of certain environmental factors can enhance the degradation of this compound.
生化分析
Biochemical Properties
2,3,5,6-Tetrachlorobiphenyl is known to interact with several biomolecules. It has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It also interacts with the estrogen receptor, a nuclear hormone receptor involved in the regulation of eukaryotic gene expression .
Cellular Effects
The cellular effects of this compound are primarily due to its interactions with various biomolecules. For instance, its interaction with the estrogen receptor can influence cell function by altering gene expression . Detailed information on its effects on specific cell signaling pathways, gene expression, and cellular metabolism is currently limited.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and subsequent changes in gene expression. For example, it inhibits the expression of the core circadian component PER1, thereby regulating the circadian clock
准备方法
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrachlorobiphenyl can be synthesized through various methods, including the chlorination of biphenyl. One common method involves the direct chlorination of biphenyl in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 2, 3, 5, and 6 positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial in achieving efficient production .
化学反应分析
Types of Reactions
2,3,5,6-Tetrachlorobiphenyl undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form less chlorinated biphenyls.
Oxidation: Oxidative reactions can lead to the formation of chlorinated benzoic acids.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Reduction: Less chlorinated biphenyls.
Oxidation: Chlorinated benzoic acids.
Substitution: Biphenyl derivatives with various functional groups.
科学研究应用
2,3,5,6-Tetrachlorobiphenyl has several scientific research applications:
Environmental Studies: It is used as a model compound to study the environmental fate and transport of polychlorinated biphenyls.
Toxicology: Research on its toxic effects helps in understanding the health risks associated with polychlorinated biphenyl exposure.
Analytical Chemistry: It is used as a standard in the development and validation of analytical methods for detecting polychlorinated biphenyls in environmental samples.
相似化合物的比较
Similar Compounds
- 2,2’,5,5’-Tetrachlorobiphenyl
- 2,3’,4,4’-Tetrachlorobiphenyl
- 2,3,4,5-Tetrachlorobiphenyl
Uniqueness
2,3,5,6-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior. Compared to other tetrachlorobiphenyls, it may exhibit different toxicological profiles and environmental persistence .
属性
IUPAC Name |
1,2,4,5-tetrachloro-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-6-9(14)12(16)10(11(8)15)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAYIQLVUNIICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074136 | |
| Record name | 2,3,5,6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33284-54-7 | |
| Record name | PCB 65 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33284-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5,6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7XE9G6462 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


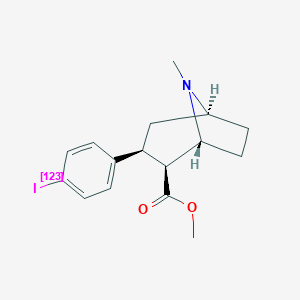
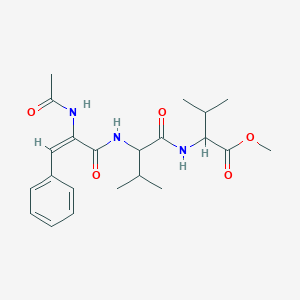
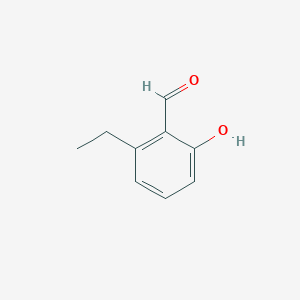
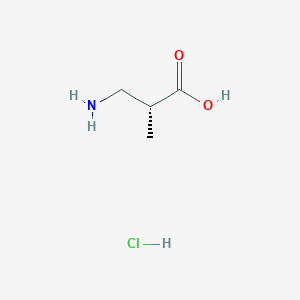
![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)
